BTK degrader-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

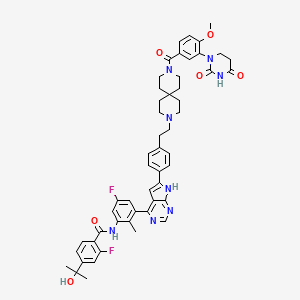

2D Structure

Properties

Molecular Formula |

C52H54F2N8O6 |

|---|---|

Molecular Weight |

925.0 g/mol |

IUPAC Name |

N-[3-[6-[4-[2-[3-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoyl]-3,9-diazaspiro[5.5]undecan-9-yl]ethyl]phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-5-fluoro-2-methylphenyl]-2-fluoro-4-(2-hydroxypropan-2-yl)benzamide |

InChI |

InChI=1S/C52H54F2N8O6/c1-31-38(27-36(53)28-41(31)58-48(64)37-11-10-35(26-40(37)54)51(2,3)67)46-39-29-42(57-47(39)56-30-55-46)33-7-5-32(6-8-33)13-19-60-21-15-52(16-22-60)17-23-61(24-18-52)49(65)34-9-12-44(68-4)43(25-34)62-20-14-45(63)59-50(62)66/h5-12,25-30,67H,13-24H2,1-4H3,(H,58,64)(H,55,56,57)(H,59,63,66) |

InChI Key |

XVFYIPZRPLFGKW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1NC(=O)C2=C(C=C(C=C2)C(C)(C)O)F)F)C3=C4C=C(NC4=NC=N3)C5=CC=C(C=C5)CCN6CCC7(CC6)CCN(CC7)C(=O)C8=CC(=C(C=C8)OC)N9CCC(=O)NC9=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of BTK Degrader-1

This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of BTK Degrader-1, a potent and orally bioavailable Bruton's tyrosine kinase (BTK) proteolysis-targeting chimera (PROTAC). This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in the proliferation and survival of B-cells.[1] Dysregulation of BTK signaling is implicated in various B-cell malignancies, making it a prime therapeutic target. While BTK inhibitors have shown clinical success, the emergence of resistance, often through mutations like C481S, necessitates the development of novel therapeutic strategies.[1]

BTK degraders, a class of PROTACs, offer a distinct mechanism of action by inducing the ubiquitination and subsequent proteasomal degradation of the BTK protein.[1] This approach has the potential to overcome resistance mechanisms associated with traditional inhibitors. This compound, also identified as compound C13 in the primary literature, is a promising orally bioavailable BTK PROTAC that has demonstrated significant preclinical anti-tumor activity.[2][3]

Mechanism of Action

This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to BTK, a ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon), and a linker connecting the two. By simultaneously binding to both BTK and the E3 ligase, this compound facilitates the formation of a ternary complex. This proximity induces the transfer of ubiquitin from the E2-E3 ligase complex to the BTK protein. The polyubiquitinated BTK is then recognized and degraded by the 26S proteasome, leading to the elimination of the protein from the cell.

Caption: Mechanism of action of this compound.

BTK Signaling Pathway

BTK is a key kinase in the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events lead to the activation of BTK. Activated BTK then phosphorylates and activates downstream effectors, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB. These transcription factors promote B-cell proliferation, survival, and differentiation. By degrading BTK, this compound effectively shuts down this pro-survival signaling pathway in B-cells.

Caption: Simplified BTK signaling pathway in B-cells.

Synthesis of this compound (Compound C13)

The synthesis of this compound is a multi-step process that involves the preparation of the BTK-binding moiety, the E3 ligase ligand, and the linker, followed by their conjugation. The detailed synthetic scheme is outlined in the primary literature.

(Note: The following is a generalized representation of the synthesis. For a detailed, step-by-step protocol, please refer to the supporting information of the cited publication.)

Experimental Protocol: General Synthesis

The synthesis of the BTK warhead is initiated from commercially available starting materials and proceeds through several steps to install the necessary functional groups for linker attachment. The Cereblon ligand is synthesized separately. The final step involves a coupling reaction, such as an amide bond formation or a click chemistry reaction, to connect the BTK-binding moiety and the E3 ligase ligand via the linker. Purification of the final compound is typically achieved through column chromatography and/or preparative HPLC. Characterization is performed using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Quantitative Data

The preclinical efficacy of this compound has been evaluated through various in vitro and in vivo assays.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | Parameter | Value |

| BTK Inhibition (Wild-Type) | Enzyme Assay | IC₅₀ | 34.51 nM |

| BTK Inhibition (C481S Mutant) | Enzyme Assay | IC₅₀ | 64.56 nM |

| BTK Degradation (Wild-Type) | OCI-ly10 Cells | DC₅₀ | 5.2 nM |

| BTK Degradation (C481S Mutant) | TMD8-C481S Cells | DC₅₀ | 8.9 nM |

| Cell Viability | OCI-ly10 Cells | GI₅₀ | 15.6 nM |

| Cell Viability | TMD8-C481S Cells | GI₅₀ | 28.3 nM |

Table 2: Pharmacokinetic Properties of this compound in Mice

| Route of Administration | Dose (mg/kg) | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | AUC₀₋ₜ (h*ng/mL) | F (%) |

| Oral | 10 | 4.0 | 235 | 2140 | 35.8 |

| Intravenous | 5 | 0.083 | 1260 | 2990 | - |

Table 3: In Vivo Efficacy of this compound in OCI-ly10 Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |

| Vehicle | - | Once daily (p.o.) | - |

| This compound | 10 | Once daily (p.o.) | 50.9 |

| This compound | 30 | Once daily (p.o.) | 96.9 |

Experimental Protocols

Western Blot for BTK Degradation

-

Cell Culture and Treatment: OCI-ly10 or TMD8-C481S cells are seeded and treated with varying concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 24 hours).

-

Cell Lysis: Cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against BTK and a loading control (e.g., GAPDH). Subsequently, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Cell Viability Assay

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density.

-

Compound Treatment: Cells are treated with a serial dilution of this compound for a defined period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a commercially available kit, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescence signal is read using a plate reader, and the GI₅₀ values are calculated by fitting the data to a dose-response curve.

In Vivo Xenograft Model

Caption: Workflow for the in vivo xenograft study.

-

Animal Model: Immunodeficient mice (e.g., NOD-SCID) are used.

-

Tumor Cell Implantation: OCI-ly10 cells are subcutaneously injected into the flanks of the mice.

-

Tumor Growth and Randomization: When tumors reach a predetermined size, the mice are randomized into treatment and control groups.

-

Drug Administration: this compound is administered orally at specified doses and schedules. The control group receives the vehicle.

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint: At the end of the study, the tumor growth inhibition is calculated by comparing the tumor volumes of the treated groups to the control group.

Conclusion

This compound (C13) is a potent and orally bioavailable BTK PROTAC that effectively induces the degradation of both wild-type and C481S mutant BTK. Its ability to overcome a key resistance mechanism, coupled with its significant in vivo anti-tumor efficacy, highlights its potential as a promising therapeutic agent for the treatment of B-cell malignancies. The detailed preclinical data and experimental protocols provided in this guide offer a valuable resource for researchers in the field of targeted protein degradation and oncology drug discovery. Further investigation and clinical development of this compound and similar molecules are warranted.

References

- 1. Structural Feature Analyzation Strategies toward Discovery of Orally Bioavailable PROTACs of Bruton's Tyrosine Kinase for the Treatment of Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Item - Structural Feature Analyzation Strategies toward Discovery of Orally Bioavailable PROTACs of Brutonâs Tyrosine Kinase for the Treatment of Lymphoma - figshare - Figshare [figshare.com]

The Critical Role of Ternary Complex Formation in BTK Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. A prime example of this technology's potential is the development of degraders for Bruton's Tyrosine Kinase (BTK), a key mediator in B-cell receptor signaling and a validated target in various B-cell malignancies. This technical guide delves into the core mechanism of BTK degradation, focusing on the pivotal role of ternary complex formation. We will explore the quantitative aspects of this process, detail the experimental protocols used for characterization, and visualize the key pathways and workflows.

The Mechanism of Action: Orchestrating Degradation

BTK degraders are heterobifunctional molecules, comprising a ligand that binds to BTK and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. The degrader's primary function is to act as a molecular bridge, bringing BTK into close proximity with the E3 ligase, most commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL). This proximity facilitates the formation of a key intermediate: the BTK-degrader-E3 ligase ternary complex.

Once the ternary complex is formed, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of BTK. This polyubiquitination marks BTK for recognition and subsequent degradation by the 26S proteasome, a cellular machinery responsible for protein catabolism. The degrader molecule is then released and can engage in another cycle of BTK recruitment and ubiquitination, acting in a catalytic manner. This catalytic nature allows for sustained target suppression at potentially lower drug concentrations compared to traditional inhibitors.

A significant advantage of this degradation approach is its potential to overcome resistance mechanisms associated with BTK inhibitors. Mutations in the BTK active site, such as the C481S mutation, can reduce the binding affinity of covalent inhibitors. However, since many degraders bind to different regions of BTK, they can often effectively degrade both wild-type and mutant forms of the protein.

Quantitative Analysis of Ternary Complex Formation and BTK Degradation

The efficiency of a BTK degrader is intrinsically linked to the stability and conformation of the ternary complex. Several key parameters are measured to quantify the interactions between the degrader, BTK, and the E3 ligase, as well as the resulting cellular degradation. The following tables summarize representative quantitative data for a well-characterized BTK degrader.

| Parameter | Description | Value |

| Binary Binding Affinities | ||

| Kd (BTK) | Dissociation constant for the degrader binding to BTK. | 15 nM |

| Kd (CRBN) | Dissociation constant for the degrader binding to the E3 ligase (Cereblon). | 1.8 µM |

| Ternary Complex Formation | ||

| Cooperativity (α) | A measure of the influence of the binary interactions on the stability of the ternary complex. An α value > 1 indicates positive cooperativity. | 15 |

| Cellular Degradation | ||

| DC50 | The concentration of the degrader required to induce 50% degradation of the target protein. | 5 nM |

| Dmax | The maximum percentage of protein degradation achievable with the degrader. | >95% |

| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Recruited |

| BTK Degrader A | BTK | MOLM-14 | 5 | >95 | CRBN |

| BTK Degrader B | BTK (C481S) | MOLM-14 | 10 | >90 | CRBN |

Visualizing the Process: Signaling Pathways and Experimental Workflows

To better understand the intricate processes involved in BTK degradation, we can visualize the signaling pathway and the experimental workflows used to characterize these molecules.

Detailed Experimental Protocols

A thorough understanding of BTK degraders necessitates a multi-faceted experimental approach. Below are detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Ternary Complex Formation

SPR is a label-free technique used to measure real-time biomolecular interactions.

-

Objective: To determine the binding affinities (Kd) and kinetics (ka, kd) of the degrader to BTK and the E3 ligase individually (binary interactions) and to characterize the formation and stability of the ternary complex.

-

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chips (e.g., CM5)

-

Recombinant purified BTK and E3 ligase (e.g., CRBN-DDB1)

-

BTK degrader

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

-

Protocol:

-

Immobilization: Immobilize the E3 ligase onto the sensor chip surface via amine coupling.

-

Binary Interactions:

-

Inject a series of concentrations of the BTK degrader over the immobilized E3 ligase surface to determine the Kd for this interaction.

-

In a separate experiment, inject a series of concentrations of BTK over a surface with immobilized degrader (or use a competition in solution format).

-

-

Ternary Complex Formation:

-

Inject a constant concentration of BTK mixed with a varying concentration of the degrader over the immobilized E3 ligase surface.

-

The resulting sensorgrams will show an enhancement of the binding response in the presence of the degrader, indicating ternary complex formation.

-

-

Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, steady-state affinity for ternary complex) to determine kinetic and affinity constants. Cooperativity can be calculated from the binary and ternary affinities.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

TR-FRET is a robust, high-throughput assay to measure proximity between two molecules.

-

Objective: To confirm and quantify the formation of the BTK-degrader-E3 ligase ternary complex in solution.

-

Materials:

-

TR-FRET compatible plate reader

-

Low-volume 384-well plates

-

Fluorescently labeled BTK (e.g., with terbium cryptate as a donor)

-

Fluorescently labeled E3 ligase (e.g., with d2 as an acceptor)

-

BTK degrader

-

Assay buffer

-

-

Protocol:

-

Reagent Preparation: Prepare serial dilutions of the BTK degrader.

-

Assay Setup: In a 384-well plate, add the fluorescently labeled BTK, fluorescently labeled E3 ligase, and the serially diluted degrader.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the ternary complex to form.

-

Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (for the donor and acceptor).

-

Data Analysis: Calculate the TR-FRET ratio (acceptor signal / donor signal). An increase in the TR-FRET ratio with increasing degrader concentration indicates the formation of the ternary complex.

-

Western Blot for Cellular BTK Degradation

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture.

-

Objective: To determine the DC50 and Dmax of a BTK degrader in a cellular context.

-

Materials:

-

Cell line expressing BTK (e.g., MOLM-14, Ramos)

-

BTK degrader

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-BTK, anti-loading control e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

-

-

Protocol:

-

Cell Treatment: Seed cells and treat with a serial dilution of the BTK degrader for a specific time (e.g., 18-24 hours).

-

Cell Lysis: Harvest the cells, wash with PBS, and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with the primary anti-BTK antibody overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities for BTK and the loading control. Normalize the BTK signal to the loading control and plot the percentage of remaining BTK against the degrader concentration to determine the DC50 and Dmax.

-

X-ray Crystallography for Structural Characterization of the Ternary Complex

X-ray crystallography provides high-resolution structural information of molecules.

-

Objective: To obtain a three-dimensional structure of the BTK-degrader-E3 ligase ternary complex to understand the molecular interactions driving its formation.

-

Materials:

-

Highly pure and concentrated recombinant BTK and E3 ligase complex

-

BTK degrader

-

Crystallization screens and plates

-

X-ray diffraction equipment (synchrotron source is often required)

-

-

Protocol:

-

Complex Formation: Mix the purified BTK, E3 ligase, and degrader in a stoichiometric ratio to form the ternary complex.

-

Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature) to identify conditions that yield diffraction-quality crystals of the ternary complex.

-

Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.

-

Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

-

Model Building and Refinement: Build an atomic model of the ternary complex into the electron density map and refine it to obtain a high-resolution structure.

-

Structural Analysis: Analyze the structure to identify key protein-protein and protein-ligand interactions that stabilize the ternary complex.

-

Conclusion

The development of BTK degraders represents a promising therapeutic strategy, particularly for overcoming resistance to conventional inhibitors. The formation of a stable and productive ternary complex is the linchpin of this approach. A comprehensive understanding of the biophysical and cellular characteristics of these complexes, through the application of the quantitative and qualitative methods described in this guide, is essential for the rational design and optimization of the next generation of targeted protein degraders. The continued exploration of the structural and kinetic aspects of ternary complex formation will undoubtedly fuel the advancement of this transformative therapeutic modality.

The Pivotal Role of E3 Ligases in the Activity of BTK Degraders: A Technical Guide

Introduction

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, moving beyond simple protein inhibition to achieve the complete removal of disease-causing proteins. At the forefront of this technology are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS).[1][2][3] Bruton's Tyrosine Kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway, is a well-established therapeutic target in various B-cell malignancies.[4][5] BTK degraders represent a novel class of drugs that not only inhibit BTK but eliminate it entirely, offering a promising strategy to overcome resistance mechanisms associated with traditional inhibitors.

This technical guide provides an in-depth exploration of the core mechanism of BTK degraders, with a specific focus on the indispensable role of the E3 ubiquitin ligase. We will detail the molecular interactions, present key quantitative data, outline essential experimental protocols for their evaluation, and visualize the complex biological processes involved.

Core Mechanism: The E3 Ligase-Mediated Degradation of BTK

BTK degraders are bifunctional molecules comprising three key components: a ligand that binds to BTK (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "harness"), and a chemical linker that connects them. Their mechanism of action is a catalytic process that co-opts the cell's natural protein disposal machinery.

-

Ternary Complex Formation: The process begins when the BTK degrader simultaneously binds to both the BTK protein and an E3 ubiquitin ligase, forming a transient ternary complex (BTK-Degrader-E3 Ligase). The stability and conformation of this complex are critical for the efficiency of the subsequent steps.

-

Ubiquitination: Once in proximity within the complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the BTK protein. This process is repeated to form a polyubiquitin chain, which acts as a molecular flag for degradation.

-

Proteasomal Degradation: The polyubiquitinated BTK protein is then recognized by the 26S proteasome, a large protein complex that functions as the cell's primary protein degradation machinery. The proteasome unfolds and proteolytically degrades BTK into small peptides, effectively eliminating it from the cell. The degrader molecule, having completed its task, is then released to engage another BTK protein, enabling its catalytic action.

The Critical Choice of E3 Ligase

While over 600 E3 ligases have been identified in humans, the vast majority of BTK degraders in development utilize one of two: Cereblon (CRBN) or Von Hippel-Lindau (VHL). This is largely due to their ubiquitous expression and the availability of well-characterized small molecule ligands to recruit them. The choice of E3 ligase is a critical design decision that profoundly impacts the degrader's properties.

-

Cereblon (CRBN): CRBN is the most commonly recruited E3 ligase for BTK degraders. Ligands for CRBN are often derived from immunomodulatory imide drugs (IMiDs) like thalidomide or pomalidomide. A key feature of recruiting CRBN is the potential for additional "neo-substrate" degradation. This means the BTK-Degrader-CRBN complex can sometimes degrade proteins other than BTK, most notably the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This can provide a beneficial dual-action immunomodulatory effect, as seen with the degrader NX-2127 . Conversely, some degraders like NX-5948 are specifically engineered to recruit CRBN for BTK degradation while avoiding this IMiD-like activity.

-

Von Hippel-Lindau (VHL): VHL is another widely used E3 ligase. VHL ligands typically recognize a hydroxyproline pharmacophore. PROTACs that recruit VHL tend to have different ternary complex geometries compared to CRBN-based ones, which can alter degradation efficiency and selectivity profiles. While CRBN-recruiting BTK degraders have been more common, the degradation efficiency of VHL-recruiting ones can be significantly weaker in some contexts. The subcellular localization also differs, with CRBN being primarily nuclear and VHL present in both the cytoplasm and nucleus, which can influence substrate accessibility.

Quantitative Data on BTK Degrader Activity

The efficacy of BTK degraders is assessed using several key quantitative metrics. DC50 represents the concentration required to degrade 50% of the target protein, while Dmax indicates the maximum level of degradation achievable. IC50 values are used to measure the functional consequence, such as the inhibition of cell proliferation.

Table 1: Quantitative Activity of Select CRBN-Based BTK Degraders

| Compound | Target E3 Ligase | Cell Line | DC50 (Degradation) | IC50 (Viability) | Notes | Reference(s) |

| NX-2127 | Cereblon (CRBN) | Cancer Cell Line | 0.4 nM (BTK) | - | Also degrades IKZF1/3, providing immunomodulatory effects. | |

| NX-5948 | Cereblon (CRBN) | Lymphoma Cell Lines | < 1 nM (BTK) | - | Engineered to avoid IKZF1/3 degradation (no IMiD activity). | |

| BGB-16673 | Cereblon (CRBN) | - | - | - | Orally administered small molecule degrader. | |

| PS-RC-1 | Cereblon (CRBN) | Mino (MCL) | No BTK degradation | 12 nM | Potently degrades IKZF1/3 but not BTK in this context. | |

| DD-03-171 | Cereblon (CRBN) | Mino (MCL) | - | - | Used as a positive control in several studies. | |

| Compound 155 | Cereblon (CRBN) | - | 7.2 nM | - | Developed by Beigene. |

Note: Data is compiled from various preclinical studies and clinical trial reports. Direct comparison should be made with caution due to differing experimental conditions. "-" indicates data not specified in the cited sources.

Key Experimental Protocols

Validating the activity of a BTK degrader requires a series of robust assays to confirm target engagement, ubiquitination, degradation, and downstream cellular effects.

Western Blot for BTK Degradation

This is the most direct method to visualize and quantify the reduction in BTK protein levels following degrader treatment.

Methodology:

-

Cell Culture and Treatment: Plate target cells (e.g., Mino, TMD8) at an appropriate density. Treat cells with a dose range of the BTK degrader for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples in Laemmli buffer and load equal amounts (e.g., 20-40 µg) onto a polyacrylamide gel. Run the gel to separate proteins by molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to BTK overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane for a loading control protein (e.g., GAPDH, β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Apply an ECL substrate and capture the chemiluminescent signal using a digital imager.

-

Analysis: Quantify band intensities using densitometry software. Normalize the BTK signal to the loading control to determine the percentage of remaining BTK relative to the vehicle control.

In-Cell Ubiquitination Assay

This assay confirms that BTK degradation is mediated by the ubiquitin-proteasome system.

Methodology:

-

Cell Treatment: Treat cells with the BTK degrader for a shorter time period sufficient to induce ubiquitination but before significant degradation occurs (e.g., 1-4 hours). Include a proteasome inhibitor (e.g., MG132) co-treatment as a positive control to allow accumulation of ubiquitinated proteins.

-

Immunoprecipitation (IP): Lyse cells in a modified buffer to preserve ubiquitination. Incubate the cell lysate with an anti-BTK antibody overnight at 4°C.

-

Bead Capture: Add Protein A/G magnetic beads to the lysate to capture the antibody-BTK complexes.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads by boiling in sample buffer.

-

Western Blot Analysis: Perform Western blotting on the eluted samples as described above. Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin smear on the BTK protein.

Cell Viability Assay

This assay measures the downstream effect of BTK degradation on the proliferation and survival of cancer cells.

Methodology:

-

Cell Seeding: Seed B-cell malignancy cell lines into 96- or 384-well plates.

-

Compound Treatment: Treat the cells with a serial dilution of the BTK degrader.

-

Incubation: Incubate the cells for a period relevant to proliferation (e.g., 72 hours) at 37°C.

-

Reagent Addition: Add a viability reagent, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity and cell viability.

-

Signal Measurement: After a short incubation, measure the luminescent signal using a plate reader.

-

Data Analysis: Plot the luminescence signal against the degrader concentration and use a non-linear regression model to calculate the IC50 value.

Conclusion

The E3 ubiquitin ligase is the central executioner in the mechanism of BTK degraders. The choice of which E3 ligase to recruit—most commonly CRBN or VHL—is a determining factor for the degrader's potency, selectivity, and potential for additional immunomodulatory activity. Through the formation of a ternary complex, these degraders successfully co-opt the cell's natural degradation machinery to eliminate BTK, offering a powerful and catalytic therapeutic strategy. The continued exploration of novel E3 ligases and the rational design of degraders with optimized ternary complex formation will undoubtedly pave the way for the next generation of highly effective treatments for B-cell malignancies and beyond.

References

- 1. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

A Technical Guide to BTK Degraders for Overcoming Ibrutinib Resistance

Executive Summary: The development of Bruton's tyrosine kinase (BTK) inhibitors, particularly the first-in-class covalent inhibitor ibrutinib, has revolutionized the treatment of B-cell malignancies.[1] Ibrutinib works by forming an irreversible covalent bond with a cysteine residue at position 481 (C481) in the active site of BTK, which is crucial for B-cell receptor (BCR) signaling and malignant B-cell survival.[2][3] However, the emergence of resistance, most commonly through a C481S mutation that prevents this covalent binding, limits its long-term efficacy.[1][4] A novel therapeutic class, Proteolysis-Targeting Chimeras (PROTACs) known as BTK degraders, offers a promising strategy to overcome this resistance. Instead of merely inhibiting BTK, these degraders tag the entire BTK protein for destruction via the ubiquitin-proteasome system, rendering mutations at the inhibitor binding site ineffective. This guide provides a detailed overview of the mechanism, preclinical data, and experimental protocols related to BTK degraders, with a focus on their application in overcoming ibrutinib resistance.

The B-Cell Receptor (BCR) and BTK Signaling Pathway

The B-cell receptor (BCR) signaling pathway is fundamental for the development, proliferation, and survival of B-cells. In many B-cell malignancies, this pathway is constitutively active, providing a critical survival advantage to the cancer cells. Upon antigen binding to the BCR, a signaling cascade is initiated by kinases like LYN and SYK. These kinases activate BTK, which in turn phosphorylates and activates downstream targets, including Phospholipase Cγ2 (PLCγ2). This cascade ultimately leads to the activation of transcription factors such as NF-κB, which promote cell survival and proliferation. Ibrutinib targets BTK, effectively shutting down this pro-survival signaling.

Ibrutinib Resistance: The Role of the BTK C481S Mutation

Despite the high efficacy of ibrutinib, acquired resistance is a significant clinical challenge. The predominant mechanism of resistance involves a single point mutation in the BTK gene, substituting cysteine with serine at the C481 binding site (C481S). Ibrutinib's efficacy relies on its ability to form a permanent, covalent bond with Cys-481. The serine residue in the mutated protein, lacking the necessary thiol group, prevents this irreversible binding. Consequently, ibrutinib can only bind reversibly and weakly to the C481S-mutant BTK, leading to insufficient enzyme inhibition, reactivation of the BCR pathway, and eventual clinical relapse. While other mutations in BTK or downstream molecules like PLCG2 also confer resistance, C481S is the most frequently observed.

BTK Degraders: Mechanism of Action

BTK degraders, a type of PROTAC, are bifunctional molecules designed to eliminate the BTK protein entirely rather than just inhibiting its function. They consist of three key components: a ligand that binds to BTK, a second ligand that recruits an E3 ubiquitin ligase (commonly Cereblon), and a linker connecting the two.

The mechanism proceeds as follows:

-

Ternary Complex Formation: The degrader simultaneously binds to a BTK protein and an E3 ligase, bringing them into close proximity to form a ternary complex.

-

Ubiquitination: Within this complex, the E3 ligase tags the BTK protein with a chain of ubiquitin molecules.

-

Proteasomal Degradation: The polyubiquitinated BTK is recognized and subsequently destroyed by the cell's proteasome, which acts as a cellular recycling center.

Because the degrader molecule is released after inducing ubiquitination, a single molecule can catalytically trigger the destruction of multiple BTK proteins. This event-driven pharmacology allows BTK degraders to be effective at very low concentrations and, crucially, makes them insensitive to mutations in the kinase active site, as they can bind to other parts of the protein to induce its degradation.

Preclinical and Clinical Evidence

A growing body of evidence demonstrates the potential of BTK degraders to overcome ibrutinib resistance. Several compounds are in various stages of development, showing efficacy in degrading both wild-type (WT) and C481S-mutant BTK.

Quantitative Data for Selected BTK Degraders

The data below summarizes the potency and clinical activity of representative BTK degraders. "PROTAC BTK Degrader-1" is a specific preclinical compound, while others have advanced into clinical trials.

| Compound Name | Target | Metric | Value | Reference(s) |

| PROTAC this compound | BTK WT | IC₅₀ | 34.51 nM | |

| BTK C481S | IC₅₀ | 64.56 nM | ||

| NX-2127 | BTK (in patients) | Degradation | >80% | |

| Relapsed/Refractory CLL | ORR¹ | 79% | ||

| BGB-16673 | Relapsed/Refractory CLL | ORR¹ | 78-80% | |

| NX-5948 | Relapsed/Refractory CLL | ORR¹ | 76% | |

| PROTAC 27 | BTK WT | DC₅₀² | 14.6 nM | |

| BTK C481S | DC₅₀² | 14.9 nM | ||

| PROTAC 29 | BTK (Ramos cells) | DC₅₀² | 5.9 nM |

¹ORR: Overall Response Rate ²DC₅₀: Concentration for 50% maximal degradation

These data highlight that BTK degraders effectively eliminate the BTK protein regardless of its mutational status, translating into high response rates in heavily pretreated patient populations who have failed prior BTK inhibitor therapies.

Key Experimental Protocols

Validating the efficacy of a BTK degrader involves several key experiments to confirm protein degradation, assess cellular impact, and evaluate in vivo activity.

Protocol 1: Western Blotting for BTK Degradation

This is the primary assay to visualize and quantify the reduction of BTK protein levels.

-

Cell Culture and Treatment: Culture B-cell lymphoma cells (e.g., TMD8, OCI-ly10) to ~70% confluency. Treat cells with the BTK degrader at various concentrations (e.g., 1 nM to 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 16-24 hours).

-

Cell Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by size via electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody against BTK overnight at 4°C. Also probe for a loading control (e.g., GAPDH or β-actin).

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize BTK levels to the loading control to determine the percentage of degradation relative to the vehicle control.

Protocol 2: Cell Viability/Antiproliferation Assay

This assay measures the effect of BTK degradation on the survival and growth of cancer cells.

-

Cell Seeding: Seed lymphoma cells into a 96-well opaque plate at a determined density (e.g., 10,000 cells/well).

-

Compound Treatment: Treat the cells with a serial dilution of the BTK degrader, ibrutinib (as a comparator), and a vehicle control.

-

Incubation: Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours) at 37°C and 5% CO₂.

-

Luminometry: Add a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.

-

Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control wells and plot the dose-response curve. Calculate the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) using a non-linear regression curve fit.

Protocol 3: In Vivo Tumor Xenograft Study

This experiment assesses the anti-tumor efficacy of the degrader in a living organism.

-

Model System: Use immunodeficient mice (e.g., ICR or NOD-SCID).

-

Tumor Implantation: Subcutaneously inject a suspension of a human B-cell lymphoma cell line (e.g., OCI-ly10) into the flank of each mouse.

-

Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Dosing: Administer the BTK degrader (e.g., 10 and 30 mg/kg) and vehicle control to their respective groups via the desired route (e.g., oral gavage) and schedule (e.g., twice daily for 17 days).

-

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and perform pharmacodynamic analysis (e.g., Western blot for BTK levels in tumor tissue) to confirm target engagement. Compare tumor growth inhibition between the treated and control groups.

Conclusion and Future Directions

BTK degraders represent a powerful and innovative strategy to address the significant clinical challenge of acquired resistance to BTK inhibitors. By inducing the complete elimination of the BTK protein, these agents can effectively bypass resistance mechanisms centered on the inhibitor binding site, including the C481S mutation. The encouraging preclinical and early clinical data for compounds like NX-2127, BGB-16673, and NX-5948 suggest that this class of drugs could provide a durable therapeutic option for patients with 'double refractory' disease who have exhausted other treatments.

Future research will focus on optimizing the pharmacokinetic and pharmacodynamic properties of BTK degraders, understanding potential off-target effects, and exploring mechanisms of resistance to degradation itself. Furthermore, determining the optimal sequencing of BTK degraders in the broader therapeutic landscape of B-cell malignancies will be crucial for maximizing their clinical benefit. The catalytic nature and distinct mechanism of action of BTK degraders position them as a highly promising next-generation therapy in hematologic oncology.

References

The Advent of BTK Degradation: A Paradigm Shift in B-Cell Malignancy Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Bruton's tyrosine kinase (BTK) has been a cornerstone therapeutic target in B-cell malignancies for years, with small-molecule inhibitors demonstrating significant clinical success. However, the emergence of resistance, often through mutations in the BTK gene, and the incomplete inhibition of all of BTK's functions have highlighted the need for novel therapeutic strategies. This technical guide delves into the cellular consequences of a groundbreaking approach: the targeted degradation of the BTK protein. By harnessing the cell's own ubiquitin-proteasome system, BTK degraders, such as Proteolysis Targeting Chimeras (PROTACs), offer a distinct and potentially more potent mechanism of action than traditional inhibition. This document provides a comprehensive overview of the downstream signaling effects, comparative efficacy data, detailed experimental protocols for assessing BTK degradation, and visual representations of the key pathways and processes involved.

Introduction: Beyond Inhibition to Elimination

BTK is a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and survival.[1][2] It is a key component of the B-cell receptor (BCR) signaling pathway, which is frequently hyperactivated in B-cell cancers like Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL).[1][2] While BTK inhibitors (BTKi) have revolutionized treatment, their efficacy can be hampered by acquired resistance, most commonly through mutations at the C481 residue, which prevents covalent drug binding.[3] Furthermore, inhibitors primarily target the kinase activity of BTK, leaving its scaffolding function potentially intact, which can still contribute to pro-survival signaling.

Targeted protein degradation offers a novel therapeutic modality that circumvents these limitations. Heterobifunctional molecules, such as PROTACs, are engineered with two distinct domains: one that binds to the target protein (BTK) and another that recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of BTK, marking it for degradation by the proteasome. This approach not only eliminates the kinase activity but also the entire protein scaffold, offering the potential for a more profound and durable therapeutic effect.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The mechanism of BTK degradation by PROTACs is a catalytic process that leverages the cell's natural protein disposal machinery.

-

Ternary Complex Formation : The PROTAC molecule simultaneously binds to both the BTK protein and an E3 ubiquitin ligase (commonly Cereblon or Von Hippel-Lindau). This brings the target protein and the E3 ligase into close proximity, forming a ternary complex.

-

Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the BTK protein. This results in the formation of a polyubiquitin chain on BTK.

-

Proteasomal Degradation : The polyubiquitinated BTK is then recognized by the 26S proteasome, a cellular machine responsible for degrading unwanted proteins. The proteasome unfolds and proteolytically degrades BTK into small peptides.

-

Catalytic Cycle : After inducing ubiquitination, the PROTAC molecule is released and can bind to another BTK protein and E3 ligase, initiating a new cycle of degradation. This catalytic nature means that a single PROTAC molecule can induce the degradation of multiple BTK proteins.

Cellular Consequences of BTK Degradation

The elimination of the BTK protein leads to a profound and comprehensive shutdown of its downstream signaling pathways, resulting in potent anti-proliferative and pro-apoptotic effects in B-cell malignancies.

Impact on B-Cell Receptor (BCR) Signaling

BTK is a central node in the BCR signaling cascade. Its degradation leads to the abrogation of downstream signaling events that are critical for B-cell survival and proliferation.

-

Inhibition of Downstream Kinase Phosphorylation : Degradation of BTK prevents the phosphorylation and activation of its key substrate, phospholipase C gamma 2 (PLCγ2). This, in turn, blocks the activation of downstream signaling molecules such as extracellular signal-regulated kinase (ERK) and protein kinase B (AKT).

-

Suppression of NF-κB Activation : BTK plays a crucial role in both the canonical and non-canonical NF-κB pathways. The canonical pathway is activated through BTK-dependent phosphorylation and degradation of IκBα. BTK degradation blocks this process, preventing the nuclear translocation of NF-κB and the transcription of pro-survival genes. Some BTK degraders have also been shown to directly inhibit NF-κB activation.

Overcoming Resistance to BTK Inhibitors

A key advantage of BTK degradation is its ability to overcome the mechanisms of resistance that have emerged with traditional BTK inhibitors.

-

Activity Against C481S and Other Mutants : BTK degraders do not rely on binding to the Cys481 residue for their activity. Therefore, they can effectively degrade BTK even when this residue is mutated, a common cause of resistance to covalent inhibitors like ibrutinib.

-

Elimination of Scaffolding Function : Some BTK mutations that confer resistance to inhibitors result in a "kinase-dead" protein that can still act as a scaffold to facilitate downstream signaling. By degrading the entire protein, BTK degraders eliminate this scaffolding function, offering a more complete shutdown of the pathway.

Induction of Apoptosis and Inhibition of Cell Proliferation

The comprehensive inhibition of pro-survival signaling pathways by BTK degradation leads to potent anti-cancer effects.

-

Induction of Apoptosis : By blocking the BCR and NF-κB pathways, BTK degraders deprive B-cell malignancy cells of essential survival signals, leading to the activation of the apoptotic cascade. This is often evidenced by the cleavage of PARP and caspase-3.

-

Inhibition of Cell Proliferation : The disruption of key signaling pathways involved in cell growth and division results in a potent inhibition of cancer cell proliferation.

Quantitative Data on the Efficacy of BTK Degraders

The following tables summarize key in vitro efficacy data for several BTK degraders compared to traditional inhibitors.

Table 1: BTK Degradation Potency (DC50) and Maximum Degradation (Dmax)

| Compound | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |

| DD-03-171 | Mino | 5.1 | >95 | |

| NX-2127 | Various | - | >80 | |

| BGB-16673 | Various | Potent | - | |

| RC-3 | Mino | <10 | >85 | |

| NC-1 | Mino | 2.2 | 97 |

Table 2: Anti-proliferative Activity (IC50) of BTK Degraders vs. Inhibitors

| Compound | Cell Line | IC50 (nM) | Reference(s) |

| PS-RC-1 | Mino | 12 | |

| Ibrutinib | Mino | - | - |

| DD-03-171 | Mino | - | |

| Ibrutinib | TMD8 (C481S) | >1000 | - |

| NX-2127 | TMD8 (C481S) | <10 | - |

| Ibrutinib | Various | 0.5 | |

| Acalabrutinib | Various | <1 | |

| Zanubrutinib | Various | <1 |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the cellular consequences of BTK protein degradation.

Western Blot Analysis of BTK Degradation and Downstream Signaling

This protocol is for the detection of total BTK and phosphorylated downstream targets (p-PLCγ2, p-ERK, p-AKT) by immunoblotting.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer and apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (anti-BTK, anti-p-PLCγ2, anti-PLCγ2, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, and a loading control like anti-GAPDH or anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with various concentrations of the BTK degrader or inhibitor for the desired time.

-

Cell Lysis: Harvest and lyse cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane, apply ECL substrate, and visualize the protein bands using an imaging system.

-

Quantification: Densitometry analysis can be performed to quantify changes in protein levels.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Materials:

-

Opaque-walled multiwell plates.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

-

Luminometer.

Procedure:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.

-

Compound Treatment: Treat cells with a serial dilution of the BTK degrader or inhibitor and incubate for the desired duration (e.g., 72 hours).

-

Assay Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® reagent to each well.

-

Incubation and Measurement: Mix the contents and incubate at room temperature to stabilize the luminescent signal. Measure luminescence using a luminometer.

-

Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC50 value.

Apoptosis Assay (e.g., Caspase-Glo® 3/7)

This assay quantifies caspase-3 and -7 activities, which are key markers of apoptosis.

Materials:

-

White-walled multiwell plates.

-

Caspase-Glo® 3/7 Assay System (Promega).

-

Luminometer.

Procedure:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the BTK degrader or inhibitor.

-

Reagent Addition: Add Caspase-Glo® 3/7 reagent to each well.

-

Incubation: Mix and incubate at room temperature for at least 30 minutes.

-

Measurement: Measure the luminescence, which is proportional to the amount of caspase activity.

Experimental and Logical Workflows

A Typical PROTAC Discovery Workflow

The discovery and optimization of a BTK degrader follows a structured workflow.

Logical Relationship: Degradation vs. Inhibition

The superiority of BTK degradation over inhibition stems from its ability to address the key limitations of traditional BTK inhibitors.

References

The Advent of BTK Degraders: A Paradigm Shift in B-cell Malignancy Therapeutics

A Technical Guide on the Mechanism, Efficacy, and Evaluation of Novel BTK Degraders

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies. While small-molecule inhibitors of BTK have demonstrated significant clinical success, the development of resistance, often through mutations in the BTK protein, presents a growing challenge. This technical guide provides an in-depth overview of a novel class of therapeutics, BTK degraders, which offer a distinct and promising mechanism of action to overcome the limitations of traditional inhibitors. By inducing the targeted degradation of the entire BTK protein, these agents can effectively eliminate both wild-type and mutated forms, representing a potential paradigm shift in the management of B-cell cancers. This document will delve into the core aspects of BTK degrader technology, focusing on representative clinical candidates, their mechanism of action, preclinical and clinical efficacy, and the key experimental methodologies used for their evaluation.

Introduction: The Rationale for BTK Degradation

B-cell receptor (BCR) signaling is a crucial pathway for the proliferation and survival of both normal and malignant B-cells.[1] BTK, a non-receptor tyrosine kinase, is a key downstream effector of the BCR.[1] In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR pathway is constitutively active, leading to uncontrolled cell growth and survival.[1]

First-generation BTK inhibitors, such as ibrutinib, form a covalent bond with a cysteine residue (C481) in the active site of BTK, leading to its irreversible inhibition.[2] While effective, resistance can emerge through mutations at this C481 site, rendering the inhibitors ineffective.[2] Non-covalent BTK inhibitors have been developed to address this, but they too can be susceptible to other resistance mutations.

BTK degraders, a class of heterobifunctional molecules, offer an innovative approach to circumvent these resistance mechanisms. These molecules function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to specifically target and eliminate the BTK protein.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

BTK degraders are chimeric molecules composed of three key components: a ligand that binds to BTK, a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon), and a linker connecting the two. The binding of the degrader to both BTK and the E3 ligase brings them into close proximity, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the BTK protein. Polyubiquitination marks the BTK protein for recognition and subsequent degradation by the proteasome, the cell's protein degradation machinery. This process effectively eliminates the BTK protein from the cell, regardless of its mutational status or enzymatic activity.

Some BTK degraders, such as NX-2127, exhibit a dual mechanism of action. In addition to degrading BTK, they also induce the degradation of Ikaros and Aiolos (IKZF1 and IKZF3), immunomodulatory proteins, through their interaction with the Cereblon E3 ligase. This immunomodulatory activity may contribute to their anti-tumor effects.

Quantitative Data from Clinical Trials

Clinical trials of BTK degraders have shown promising efficacy and manageable safety profiles in heavily pretreated patients with various B-cell malignancies. The following tables summarize key quantitative data from phase 1 studies of two prominent BTK degraders, NX-2127 and BGB-16673.

Table 1: Efficacy of BTK Degraders in B-Cell Malignancies (Phase 1 Data)

| Compound | Indication | Number of Patients (evaluable) | Overall Response Rate (ORR) | Citation(s) |

| NX-2127 | Chronic Lymphocytic Leukemia (CLL) | 27 | 40.7% | |

| Non-Hodgkin Lymphoma (NHL) | 17 | 2 CRs, 2 PRs | ||

| BGB-16673 | Chronic Lymphocytic Leukemia (CLL) | 6 | 83.3% (5/6) | |

| Mantle Cell Lymphoma (MCL) | 3 | 33.3% (1/3) | ||

| Marginal Zone Lymphoma (MZL) | 2 | 100% (2/2) | ||

| Waldenström Macroglobulinemia (WM) | 4 | 75% (3/4) | ||

| Follicular Lymphoma (FL) | 2 | 50% (1/2) |

CR: Complete Response; PR: Partial Response

Table 2: Common Treatment-Emergent Adverse Events (TEAEs) of BTK Degraders (Phase 1 Data)

| Compound | Adverse Event (Any Grade) | Frequency | Citation(s) |

| NX-2127 | Fatigue | 48.9% | |

| Neutropenia | 42.6% | ||

| Hypertension | 36.2% | ||

| Bruising/Contusion | 27.7% | ||

| Diarrhea | Not specified | ||

| Atrial Fibrillation | 12.8% | ||

| BGB-16673 | Contusion | 30.8% | |

| Pyrexia (Fever) | 23.1% | ||

| Neutropenia/Neutrophil count decreased | 23.1% | ||

| Lipase increased | 23.1% |

Experimental Protocols

The evaluation of BTK degraders involves a series of in vitro and in vivo experiments to characterize their potency, selectivity, mechanism of action, and anti-tumor activity. Below are detailed methodologies for key experiments.

Western Blot for BTK Degradation

Objective: To quantify the reduction in BTK protein levels in cancer cells following treatment with a BTK degrader.

General Protocol:

-

Cell Culture and Treatment: B-cell malignancy cell lines (e.g., TMD8 for diffuse large B-cell lymphoma) are cultured under standard conditions. Cells are then treated with varying concentrations of the BTK degrader or a vehicle control for a specified duration (e.g., 16-24 hours).

-

Cell Lysis: After treatment, cells are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for electrophoresis.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific for BTK. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate, and the signal is captured using an imaging system.

-

Densitometry Analysis: The intensity of the BTK band is normalized to the loading control band to quantify the relative decrease in BTK protein levels.

Cell Viability Assay

Objective: To assess the anti-proliferative effect of the BTK degrader on cancer cells.

General Protocol:

-

Cell Seeding: B-cell malignancy cells are seeded into 96- or 384-well plates at a predetermined density.

-

Compound Treatment: Cells are treated with a serial dilution of the BTK degrader, a positive control (e.g., a known cytotoxic agent), and a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow for cell proliferation and the effects of the compound to manifest.

-

Viability Assessment: Cell viability is measured using a commercially available assay kit, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to the vehicle control, and dose-response curves are generated to calculate the half-maximal inhibitory concentration (IC50) or half-maximal degradation concentration (DC50).

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the BTK degrader in a living organism.

General Protocol:

-

Cell Implantation: Immunocompromised mice (e.g., NCG mice) are subcutaneously inoculated with a specific number of B-cell malignancy cells (e.g., TMD8 cells expressing wild-type or mutant BTK).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.

-

Compound Administration: The BTK degrader is administered to the treatment group, typically via oral gavage, at various dose levels and schedules (e.g., once daily). The control group receives a vehicle solution.

-

Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated.

-

Monitoring: The body weight and overall health of the mice are monitored throughout the study.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors and other tissues may be collected for further analysis (e.g., Western blot to confirm BTK degradation in vivo).

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Survival curves may also be generated.

Experimental and Logical Workflows

The development and evaluation of a BTK degrader follow a logical progression from initial discovery and in vitro characterization to in vivo preclinical testing and ultimately, clinical trials.

Conclusion and Future Directions

BTK degraders represent a highly promising therapeutic strategy for B-cell malignancies, with the potential to overcome resistance to existing BTK inhibitors. Early clinical data have demonstrated their ability to induce deep and durable responses in heavily pretreated patient populations. The dual-action mechanism of some degraders, combining BTK degradation with immunomodulatory effects, may offer additional therapeutic benefits.

Future research will focus on optimizing the properties of BTK degraders, exploring their efficacy in a broader range of B-cell malignancies, and investigating their use in combination with other anti-cancer agents. As our understanding of this novel class of drugs deepens, BTK degraders are poised to become a cornerstone of therapy for patients with B-cell cancers.

References

Unraveling the Scaffold: A Technical Guide to Investigating BTK Function with Degraders

For Immediate Release

A Deep Dive into the Dual Functions of Bruton's Tyrosine Kinase and the Power of Targeted Degradation

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the investigation of Bruton's tyrosine kinase (BTK) scaffolding function using targeted protein degraders. This whitepaper provides an in-depth analysis of BTK's dual roles as a kinase and a scaffold protein, and how degrader technology, particularly Proteolysis Targeting Chimeras (PROTACs), offers a novel approach to dissecting these functions and overcoming the limitations of traditional inhibitors.

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell development, activation, and proliferation.[1] While its kinase activity has been the primary target for therapeutic intervention in various B-cell malignancies and autoimmune diseases, emerging evidence highlights a non-catalytic scaffolding function that also contributes to cellular signaling and survival.[2][3][4] This scaffolding role, where BTK acts as a platform for the assembly of signaling complexes, may persist even when its kinase activity is inhibited, potentially contributing to drug resistance.[2]

Targeted protein degraders represent a paradigm shift in pharmacology. Unlike inhibitors that merely block the function of a protein, degraders are designed to eliminate the target protein entirely by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. This offers a unique advantage in studying and targeting proteins with scaffolding functions, as the complete removal of the protein abrogates both its enzymatic and non-enzymatic roles.

This technical guide provides a detailed overview of the BTK signaling pathway, the mechanism of action of BTK degraders, and a comprehensive comparison of the quantitative effects of inhibitors and degraders. Furthermore, it includes detailed experimental protocols for key assays used to investigate BTK function, empowering researchers to implement these techniques in their own laboratories.

Data Presentation: Inhibitors vs. Degraders

The following tables summarize the key quantitative differences between BTK inhibitors and degraders, focusing on their impact on kinase activity and protein levels.

Table 1: Comparison of Potency for BTK Inhibitors and Degraders

| Compound Type | Parameter | Description | Typical Value Range |

| Inhibitor | IC50 (nM) | Concentration for 50% inhibition of kinase activity | 0.1 - 100 |

| Degrader | DC50 (nM) | Concentration for 50% degradation of target protein | 0.1 - 50 |

| Degrader | Dmax (%) | Maximum percentage of protein degradation | > 90% |

Table 2: Representative IC50 Values for Selected BTK Inhibitors

| Inhibitor | Target | IC50 (nM) | Reference |

| Ibrutinib | BTK | 0.5 | |

| Acalabrutinib | BTK | 3 | |

| Zanubrutinib | BTK | <1 | |

| Pirtobrutinib | BTK (non-covalent) | 0.4 |

Table 3: Representative DC50 Values for Selected BTK Degraders (PROTACs)

| Degrader | Target | E3 Ligase Ligand | DC50 (nM) | Cell Line | Reference |

| NX-2127 | BTK | Cereblon | 2.08 | TMD8 | |

| NX-5948 | BTK | Cereblon | 0.04 | TMD8 | |

| BGB-16673 | BTK | Cereblon | <1 | Not Specified | |

| DD-03-171 | BTK | Cereblon | 5.1 | Mino | |

| PROTAC BTK Degrader-13 | BTK | Cereblon | 0.27 | Not Specified |

Mandatory Visualizations

To elucidate the complex biological processes and experimental strategies discussed, the following diagrams have been generated using the DOT language.

Caption: BTK Signaling and Scaffolding Function.

Caption: Mechanism of Action of a BTK PROTAC Degrader.

References

Preclinical Pharmacology of Novel BTK Degraders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a clinically validated target in B-cell malignancies. While BTK inhibitors have revolutionized treatment, acquired resistance, often through mutations in the BTK gene, remains a significant clinical challenge. A new class of therapeutics, BTK degraders, aims to overcome this resistance by eliminating the BTK protein entirely. This technical guide provides an in-depth overview of the preclinical pharmacology of novel BTK degraders, focusing on their mechanism of action, key preclinical data, and the experimental methodologies used for their evaluation.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

BTK degraders are heterobifunctional molecules, often referred to as Proteolysis-Targeting Chimeras (PROTACs). They consist of three key components: a ligand that binds to BTK, a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon or Von Hippel-Lindau), and a linker connecting the two.[1] This design allows the degrader to act as a bridge, bringing BTK into close proximity with the E3 ligase. This induced proximity facilitates the transfer of ubiquitin molecules to the BTK protein. Polyubiquitinated BTK is then recognized and degraded by the proteasome, the cell's protein disposal system. This catalytic process allows a single degrader molecule to induce the degradation of multiple BTK proteins.[1]

Figure 1: Mechanism of action of a BTK PROTAC degrader.

Key Preclinical BTK Degraders and In Vitro Efficacy

Several novel BTK degraders are currently in preclinical and clinical development. The following tables summarize key in vitro parameters for some of these compounds.

Table 1: In Vitro Degradation Potency (DC50) of Novel BTK Degraders

| Compound | Cell Line | DC50 (nM) | Target E3 Ligase | Reference(s) |

| BGB-16673 | TMD8 | <1 | Cereblon | [2] |

| NX-2127 | TMD8 | 0.5 (WT), 4.5 | Cereblon | |

| TMD8 (C481S) | <30 | Cereblon | ||

| NX-5948 | TMD8 (WT) | 0.32 | Cereblon | |

| TMD8 (C481S) | 1.0 | Cereblon | ||

| HZ-Q1070 | Mino, OCI-ly10, TMD8 | <0.05 | Not Specified | |

| UBX-382 | DLBCL cell lines | Single-digit nM | Cereblon | |

| MT802 | MOLM-14 | Low nM | Cereblon | |

| SJF620 | Not Specified | Potent | Cereblon |

DC50: The concentration of the degrader that results in 50% degradation of the target protein.

Table 2: In Vitro Anti-proliferative Activity (IC50/EC50) of Novel BTK Degraders

| Compound | Cell Line | IC50/EC50 (nM) | Reference(s) |

| NX-2127 | TMD8 (C481S) | <30 | |

| HZ-Q1070 | Mino, OCI-ly10, TMD8 | <0.05 | |

| DD-03-171 | Mino | ED50 ~10 |

IC50/EC50: The concentration of the drug that inhibits 50% of a biological function, such as cell proliferation.

In Vivo Preclinical Efficacy

The anti-tumor activity of novel BTK degraders has been evaluated in various xenograft models of B-cell malignancies.

Table 3: In Vivo Efficacy of Novel BTK Degraders in Xenograft Models

| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Reference(s) |

| NX-5948 | TMD8 (subcutaneous) | 10 or 30 mg/kg, daily oral | 100% | |

| UBX-382 | TMD8 (WT or C481S) | 3 and 10 mg/kg, oral | Complete tumor regression | |

| HZ-Q1070 | TMD8 and Mino | As low as 3 mg/kg | Significant inhibitory effect |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the preclinical evaluation of BTK degraders.

In Vitro BTK Degradation Assay (Western Blot)

This assay quantifies the reduction of BTK protein levels in cells following treatment with a degrader.

Figure 2: Workflow for Western Blot analysis of BTK degradation.

Protocol:

-

Cell Culture and Treatment:

-

Culture B-cell lymphoma cell lines (e.g., TMD8, Mino, OCI-ly10, Ramos) in appropriate media and conditions.

-

Seed cells in multi-well plates and allow them to adhere or stabilize.

-

Treat cells with a range of concentrations of the BTK degrader or vehicle control (e.g., DMSO) for various time points (e.g., 2, 4, 8, 16, 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for BTK (e.g., rabbit anti-BTK) overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities using densitometry software.

-

Normalize the BTK band intensity to the loading control.

-

Calculate the percentage of BTK degradation relative to the vehicle-treated control.

-

Determine the DC50 value by plotting the percentage of degradation against the logarithm of the degrader concentration and fitting the data to a dose-response curve.

-

Cell Viability Assay

This assay measures the effect of BTK degraders on the proliferation and viability of cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a commonly used method.

Figure 3: Workflow for a CellTiter-Glo® cell viability assay.

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well opaque-walled plate at a density appropriate for the cell line and assay duration.

-

-

Compound Treatment:

-

Prepare serial dilutions of the BTK degrader in culture medium.

-

Add the diluted compounds or vehicle control to the wells.

-

-

Incubation:

-

Incubate the plate for a predetermined period, typically 72 to 96 hours, at 37°C in a humidified incubator.

-

-

Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a luminometer.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the degrader concentration and fitting the data to a dose-response curve.

-

In Vivo Xenograft Tumor Model

This model assesses the anti-tumor efficacy of BTK degraders in a living organism.

Figure 4: Workflow for an in vivo xenograft efficacy study.

Protocol:

-

Cell Preparation and Implantation:

-

Harvest tumor cells (e.g., TMD8) during their logarithmic growth phase.

-

Resuspend the cells in a suitable medium, often mixed with Matrigel, to a final concentration for injection.

-

Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., SCID or NSG).

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring tumor dimensions with calipers.

-

Once tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer the BTK degrader via the intended clinical route, typically oral gavage, at various dose levels.

-